molecular formula C24H19N3O B2635371 5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326876-19-0

5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2635371
CAS No.: 1326876-19-0
M. Wt: 365.436
InChI Key: DVMZAWONTGMWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1326876-19-0) is a chemical compound with a molecular formula of C24H19N3O and a molecular weight of 365.43 g/mol . This pyrazolo[1,5-a]pyrazin-4-one scaffold is of significant interest in medicinal chemistry for developing novel therapeutic agents. Research indicates that derivatives of this chemical class exhibit promising biological activity. Specifically, related pyrazolo[1,5-a]pyrazin-4(5H)-one compounds have demonstrated the ability to inhibit the growth of lung cancer cells, such as A549 and H322, in dosage-dependent manners, highlighting their potential in oncology research . Furthermore, the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core structure has been identified in the context of antiviral research, where it can act as a prodrug or stabilized form for cysteine protease inhibitors targeting alphaviruses like Chikungunya and Venezuelan Equine Encephalitis virus . The structural motif is also explored in other kinase-targeted therapies, underscoring its versatility in drug discovery . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-2-naphthalen-1-yl-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-17-9-11-18(12-10-17)16-26-13-14-27-23(24(26)28)15-22(25-27)21-8-4-6-19-5-2-3-7-20(19)21/h2-14,22-23,25H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHVPTGQXUZZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN3C(C2=O)CC(N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound features two fused pyrazole rings with various substituents that potentially influence its biological activity. The key structural elements include:

  • Pyrazolo[1,5-a]pyrazine core : A bicyclic structure known for its pharmacological relevance.
  • Substituents : A methyl group at the fifth position and a (4-methylphenyl)methyl group at the fifth position of one pyrazole ring, along with a naphthyl group at the second position.

Molecular Formula

C19H18N4OC_{19}H_{18}N_4O

Molecular Weight

306.37 g mol306.37\text{ g mol}

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant antitumor properties. For instance, compounds within this class have been shown to inhibit key pathways involved in cancer cell proliferation.

Case Study: Inhibition of BRAF(V600E)

A study focused on related pyrazole derivatives demonstrated effective inhibition against the BRAF(V600E) mutation, which is prevalent in melanoma. The mechanism involves interference with cellular signaling pathways that promote tumor growth .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrazines has been explored extensively. These compounds have shown activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Methyl-2-(5-methyl-1H-pyrazole)E. coli32 µg/mL
3,4-Diaryl-1H-pyrazolesS. aureus16 µg/mL
3-(2,4-Dihydroxyphenyl)-4-(4-hydroxyphenyl)-1H-pyrazoleC. albicans64 µg/mL

This table summarizes findings from various studies that assessed the antimicrobial efficacy of pyrazole derivatives .

Anti-inflammatory Activity

In addition to antitumor and antimicrobial effects, certain pyrazolo[1,5-a]pyrazines have been reported to possess anti-inflammatory properties. These activities are often mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The anti-inflammatory effects are believed to stem from the ability of these compounds to modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrazolo[1,5-a]pyrazin-4-one derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Substituent Variations and Structural Modifications

Table 1: Substituent Profiles of Selected Analogs
Compound Name R1 (Position 5) R2 (Position 2) Molecular Weight (g/mol) logP Key References
Target Compound 4-methylphenylmethyl naphthalen-1-yl ~365.4 ~3.1* N/A
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-... 2-fluorobenzyl 4-fluorophenyl ~379.3 ~3.4
5-(4-Fluorophenylmethyl)-2-(2-methoxyphenyl) 4-fluorophenylmethyl 2-methoxyphenyl ~380.4 ~2.9
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl) 4-chlorophenylmethyl 2-methoxyphenyl 365.82 2.93
5-(3,4-Dimethoxyphenethyl)-2-(4-chlorophenyl) 3,4-dimethoxyphenethyl 4-chlorophenyl ~453.9 ~3.8

*Estimated based on structural similarity to .

Key Observations:

Aromatic Substituents: The naphthalen-1-yl group in the target compound introduces significant hydrophobicity and steric bulk compared to phenyl or fluorophenyl substituents (e.g., ). This may enhance interactions with hydrophobic binding pockets in biological targets but reduce solubility.

Polar Groups :

  • Methoxy (e.g., ) or hydroxymethyl (e.g., ) substituents improve solubility via hydrogen bonding but may lower logP.

Chlorine vs. Methyl :

  • The 4-chlorophenylmethyl group in (logP 2.93) vs. the 4-methylphenylmethyl in the target compound (estimated logP ~3.1) highlights how halogenation increases lipophilicity marginally compared to alkylation.

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility :

    • The target compound’s logP (~3.1) suggests moderate lipophilicity, comparable to but lower than fluorinated derivatives (e.g., logP ~3.4).
    • The naphthalen-1-yl group likely reduces aqueous solubility compared to smaller aryl substituents.
  • Molecular Weight :

    • The target compound (MW ~365.4) falls within the acceptable range for drug-like molecules (<500 g/mol), similar to most analogs.
  • Polar Surface Area (PSA) :

    • Compounds with methoxy or hydroxymethyl groups (e.g., ) exhibit higher PSA (~35–40 Ų), enhancing membrane permeability.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one?

Methodological Answer:
The synthesis involves multi-step reactions, typically including:

Oxadiazole or oxazole ring formation : Achieved via cyclization of precursors under reflux conditions (e.g., using acetic acid or DMF at 80–100°C) .

Coupling of intermediates : The naphthalen-1-yl and 4-methylbenzyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Optimize solvent choice (e.g., DMF or DMSO) and catalysts (e.g., palladium for cross-coupling) to enhance yield .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC ensures >95% purity .
Key optimization parameters : Temperature control (60–80°C for coupling), solvent polarity, and catalyst loading. Reaction monitoring via TLC or HPLC is critical .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ring connectivity. Aromatic proton signals (δ 7.0–8.5 ppm) and methyl group integrations validate the structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ at m/z 423.15) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, particularly for polymorph identification .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) identifies impurities <1% .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

Systematic substituent variation :

  • Replace the 4-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3) groups to assess impact on target binding .
  • Modify the naphthalen-1-yl moiety with fused rings (e.g., anthracene) to enhance π-π stacking .

In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays. IC50 values guide potency comparisons .

Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to active sites, validated by mutagenesis studies .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

Assay standardization :

  • Validate cell lines (e.g., A549 vs. HEK293) and incubation times to minimize variability .
  • Use internal controls (e.g., staurosporine for kinase assays) to normalize results .

Compound integrity : Re-test batches via HPLC and NMR to rule out degradation or isomerization .

Target specificity profiling : Perform selectivity screens (e.g., kinase profiling panels) to identify off-target effects .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

Structural modifications :

  • Introduce hydrophilic groups (e.g., hydroxyl at the methylphenyl position) via SNAr reactions .
  • Salt formation (e.g., HCl or sodium salts) enhances aqueous solubility .

Formulation : Nanoemulsions or liposomal encapsulation improve bioavailability. Characterize via dynamic light scattering (DLS) .

Solubility screening : Use shake-flask methods at physiological pH (1.2–7.4) to identify optimal buffers .

Basic: What are common degradation pathways under physiological conditions?

Methodological Answer:

  • Hydrolysis : The pyrazinone ring may degrade in acidic environments (pH <3). Accelerated stability studies (40°C/75% RH) identify degradation products .
  • Oxidation : The naphthalen-1-yl group is susceptible to photooxidation. Store compounds in amber vials under inert gas .
  • Enzymatic cleavage : Liver microsome assays (e.g., rat CYP450) predict metabolic pathways .

Advanced: How can computational methods predict target interactions and guide optimization?

Methodological Answer:

Molecular docking : Use Schrödinger Suite or GROMACS to model binding to kinases (e.g., PDB: 1M17). Focus on hydrogen bonds with hinge regions .

MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and identify critical residues .

Free-energy calculations : MM-PBSA/GBSA estimates binding affinity (ΔG), correlating with experimental IC50 values .

Notes

  • References : Ensure all experimental protocols adhere to institutional safety guidelines.
  • Data Reproducibility : Document reaction conditions (e.g., exact solvent ratios, catalyst batches) to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.